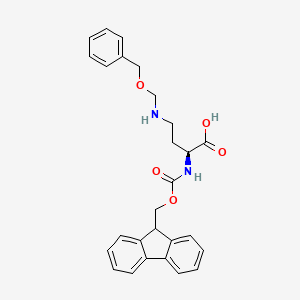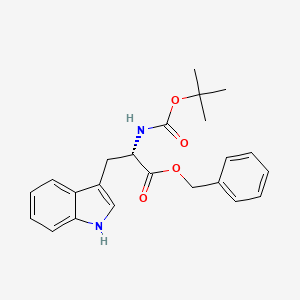
Fmoc-L-Orn(Palm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Orn(Palm)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl (Palm) group. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(Palm)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using the Fmoc group. This is achieved by reacting L-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The side chain amino group of the protected L-ornithine is then acylated with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Orn(Palm)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Acylation: The free amino group can be further acylated with different acyl chlorides to introduce various functional groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Acylation: Palmitoyl chloride in the presence of triethylamine.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt).
Major Products
Deprotection: L-Orn(Palm)-OH.
Acylation: Various acylated derivatives depending on the acyl chloride used.
Coupling: Peptides containing the Fmoc-L-Orn(Palm) residue.
Scientific Research Applications
Fmoc-L-Orn(Palm)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Delivery: The palmitoyl group enhances the lipophilicity of peptides, improving their ability to cross cell membranes.
Bioconjugation: It can be used to attach peptides to lipids or other molecules, facilitating the study of protein-lipid interactions.
Therapeutics: Modified peptides containing Fmoc-L-Orn(Palm) residues have potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(Palm)-OH depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The palmitoyl group can enhance the stability and membrane permeability of the resulting peptides.
Drug Delivery: The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, enhancing their cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Palm)-OH: Similar to Fmoc-L-Orn(Palm)-OH but derived from lysine instead of ornithine.
Fmoc-L-Orn(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the palmitoyl group.
Uniqueness
This compound: Combines the protective properties of the Fmoc group with the lipophilic properties of the palmitoyl group, making it particularly useful in applications requiring enhanced membrane permeability and stability.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(hexadecanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-34(39)37-26-19-24-33(35(40)41)38-36(42)43-27-32-30-22-17-15-20-28(30)29-21-16-18-23-31(29)32/h15-18,20-23,32-33H,2-14,19,24-27H2,1H3,(H,37,39)(H,38,42)(H,40,41)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXBSWAKJJNBB-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)






![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)





![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)
